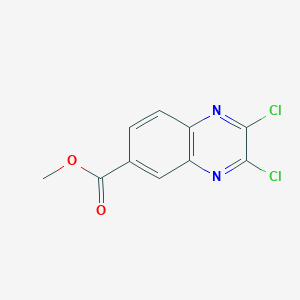

Methyl 2,3-dichloroquinoxaline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dichloroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWYANCDEVPWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549828 | |

| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108258-54-4 | |

| Record name | Methyl 2,3-dichloro-6-quinoxalinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108258-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a multi-step synthesis pathway for Methyl 2,3-dichloroquinoxaline-6-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a three-step process starting from commercially available reagents. The overall pathway involves the formation of the quinoxaline core, followed by chlorination and subsequent esterification.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinoxaline derivatives.

Step 1: Synthesis of 2,3-Dihydroxyquinoxaline-6-carboxylic Acid

This step involves the condensation of 3,4-diaminobenzoic acid with oxalic acid to form the quinoxaline core.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-diaminobenzoic acid (1 equivalent) and oxalic acid dihydrate (1.2 equivalents) is suspended in 4M hydrochloric acid.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, during which a precipitate is formed.

-

After cooling to room temperature, the solid product is collected by vacuum filtration.

-

The collected solid is washed sequentially with cold water and ethanol to remove unreacted starting materials and impurities.

-

The product, 2,3-dihydroxyquinoxaline-6-carboxylic acid, is dried under vacuum.

| Reagent | Molar Ratio | Notes |

| 3,4-Diaminobenzoic Acid | 1 | Starting material |

| Oxalic Acid Dihydrate | 1.2 | Condensing agent |

| 4M Hydrochloric Acid | - | Solvent and catalyst |

Step 2: Synthesis of 2,3-Dichloroquinoxaline-6-carboxylic Acid

The hydroxyl groups of the quinoxaline core are replaced with chlorine atoms using a chlorinating agent. A one-pot approach starting from 3,4-diaminobenzoic acid and oxalic acid is also described in patent literature and can be adapted.[1]

Methodology:

-

To a flask containing 2,3-dihydroxyquinoxaline-6-carboxylic acid (1 equivalent), phosphorus oxychloride (POCl3) (10 equivalents) is added carefully.

-

A catalytic amount of N,N-dimethylformamide (DMF) is added dropwise to the suspension.

-

The mixture is heated to reflux (approximately 110°C) and stirred for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess POCl3 is carefully removed by distillation under reduced pressure.

-

The reaction mixture is then cooled in an ice bath and slowly quenched by the addition of crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2,3-dichloroquinoxaline-6-carboxylic acid.

| Reagent | Molar Ratio | Notes |

| 2,3-Dihydroxyquinoxaline-6-carboxylic Acid | 1 | Starting material |

| Phosphorus Oxychloride (POCl3) | 10 | Chlorinating agent and solvent |

| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid group.

Methodology:

-

2,3-Dichloroquinoxaline-6-carboxylic acid (1 equivalent) is suspended in methanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the suspension.

-

The reaction mixture is heated to reflux for 8-12 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography to afford this compound.

| Reagent | Molar Ratio/Concentration | Notes |

| 2,3-Dichloroquinoxaline-6-carboxylic Acid | 1 | Starting material |

| Methanol | - | Reagent and solvent |

| Concentrated Sulfuric Acid | Catalytic | Catalyst |

Quantitative Data

The following table summarizes the expected physical and spectroscopic data for the key compounds in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected 1H NMR Signals (δ ppm) |

| 2,3-Dihydroxyquinoxaline-6-carboxylic Acid | C9H6N2O4 | 206.16 | >300 | Aromatic protons, carboxylic acid proton, hydroxyl protons |

| 2,3-Dichloroquinoxaline-6-carboxylic Acid | C9H4Cl2N2O2 | 243.05 | Not readily available | Aromatic protons, carboxylic acid proton |

| This compound | C10H6Cl2N2O2 | 257.07 | Not readily available | Aromatic protons, methyl ester protons |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step.

Caption: General experimental workflow for a synthetic chemistry step.

References

In-Depth Technical Guide: Characterization of Methyl 2,3-dichloroquinoxaline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Methyl 2,3-dichloroquinoxaline-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical properties, a plausible synthetic route, and expected analytical data, compiled from available chemical literature and spectral data of analogous compounds.

Core Compound Information

This compound is a quinoxaline derivative featuring two chlorine atoms at the 2 and 3 positions and a methyl ester at the 6 position. These reactive chloro groups make it a versatile building block for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the synthesis of a wide range of heterocyclic compounds with potential biological activities.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108258-54-4 | [3] |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [3] |

| Molecular Weight | 257.07 g/mol | [3] |

| Melting Point | 117-119 °C | [4] |

| Appearance | Expected to be a solid | |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis Pathway

A likely synthetic route to this compound involves a two-step process starting from a suitable dihydroxyquinoxaline precursor. This pathway is inferred from established methods for the synthesis of similar quinoxaline derivatives.[5][6]

Caption: Plausible synthetic routes to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (Hypothetical Precursor)

A general procedure for the synthesis of a dihydroxyquinoxaline carboxylate would involve the condensation of a substituted diaminobenzoic acid with diethyl oxalate.

-

Materials: 3,4-diaminobenzoic acid, Diethyl oxalate, Sodium methoxide, Methanol.

-

Procedure:

-

A solution of 3,4-diaminobenzoic acid in methanol is prepared.

-

An equimolar amount of diethyl oxalate is added to the solution.

-

A catalytic amount of sodium methoxide is added, and the mixture is refluxed for several hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to yield the dihydroxyquinoxaline precursor.

-

Step 2: Dichlorination to form this compound

The chlorination of the dihydroxy precursor is a common method to introduce the reactive chloro groups.[5][7]

-

Materials: Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount).

-

Procedure:

-

The precursor, Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, is suspended in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

A catalytic amount of DMF is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).

-

The excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Alternative Step 2: Esterification of 2,3-dichloroquinoxaline-6-carboxylic acid

If the carboxylic acid is available, a standard esterification can be performed.[8][9]

-

Materials: 2,3-dichloroquinoxaline-6-carboxylic acid, Methanol, Sulfuric acid (catalytic amount) or a coupling agent like DCC with DMAP.

-

Procedure (Acid-catalyzed):

-

2,3-dichloroquinoxaline-6-carboxylic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours.

-

The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the methyl ester.

-

Spectroscopic Characterization (Expected Data)

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | d | 1H | Aromatic H (H-5 or H-7) |

| ~8.1 - 8.3 | dd | 1H | Aromatic H (H-7 or H-5) |

| ~7.9 - 8.1 | d | 1H | Aromatic H (H-8) |

| ~4.0 | s | 3H | -OCH₃ |

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~145 - 150 | C-Cl (C-2, C-3) |

| ~140 - 142 | Quaternary C of quinoxaline |

| ~130 - 135 | Aromatic CH |

| ~128 - 130 | Aromatic CH |

| ~125 - 128 | Quaternary C of quinoxaline |

| ~53 | -OCH₃ |

Table 4: Expected IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, 1480 | Medium | C=C and C=N aromatic ring stretches |

| ~1250 | Strong | C-O stretch (ester) |

| ~850 - 750 | Strong | C-Cl stretch |

Table 5: Expected Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 256/258/260 | High | [M]⁺• (isotopic pattern for 2 Cl) |

| 225/227/229 | Medium | [M - OCH₃]⁺ |

| 197/199 | Medium | [M - COOCH₃]⁺ |

Potential Applications and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[12][13] The reactive chlorine atoms on this compound serve as handles for further chemical modifications to generate libraries of novel compounds for drug discovery. For instance, nucleophilic aromatic substitution reactions can be employed to introduce various amine, thiol, or alcohol-containing moieties, potentially leading to compounds that interact with specific biological targets.

Caption: Drug discovery workflow utilizing the title compound.

This technical guide serves as a foundational resource for researchers working with this compound. While specific experimental data is limited in the public domain, the provided information, based on analogous compounds, offers a robust starting point for its synthesis, characterization, and further application in medicinal chemistry and materials science.

References

- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2,3-dichloroquinoxaline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Methyl 2,3-dichloroquinoxaline-6-carboxylate (CAS No. 108258-54-4). Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a comprehensive analysis based on the well-characterized parent compound, 2,3-dichloroquinoxaline, and predicts the spectroscopic characteristics of the target molecule. Furthermore, a plausible and detailed synthetic protocol is proposed, supported by established chemical methodologies for analogous quinoxaline derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a halogenated quinoxaline derivative. The quinoxaline scaffold is a prominent heterocyclic motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and antiviral activities. The presence of chloro-substituents at the 2 and 3 positions provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. The methyl carboxylate group at the 6-position can influence the molecule's polarity, solubility, and binding interactions with biological targets.

Compound Identification:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 108258-54-4 |

| Molecular Formula | C10H6Cl2N2O2 |

| Molecular Weight | 257.07 g/mol |

Spectroscopic Data

Data for 2,3-dichloroquinoxaline

The following table summarizes the reported spectroscopic data for 2,3-dichloroquinoxaline (CAS No. 2213-63-0).

| Technique | Data | Source |

| ¹H NMR | (350 MHz, CDCl₃): δ 8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH) | [1] |

| ¹³C NMR | (CDCl₃): δ 143.3, 140.9, 131.6, 127.8 | [1] |

| Mass Spec. (ESI-MS) | m/z calculated for C₈H₄Cl₂N₂: 197.98, found: 199.10 [M+H]⁺ | [1] |

Predicted Spectroscopic Data for this compound

The addition of a methyl carboxylate group at the 6-position of the quinoxaline ring is expected to introduce characteristic signals and alter the pattern of the aromatic region in the NMR spectra.

| Technique | Predicted Data |

| ¹H NMR | Aromatic Protons: The symmetry of the aromatic signals will be broken. Three distinct aromatic protons are expected, likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet in the δ 7.8-8.5 ppm range. Methyl Protons: A sharp singlet for the methyl ester protons (-OCH₃) is anticipated around δ 3.9-4.1 ppm. |

| ¹³C NMR | Aromatic Carbons: Additional signals for the substituted and unsubstituted aromatic carbons are expected. Carbonyl Carbon: A signal for the ester carbonyl carbon (-C=O) is predicted in the δ 165-170 ppm region. Methyl Carbon: A signal for the methyl ester carbon (-OCH₃) is expected around δ 52-54 ppm. |

| Mass Spec. | The molecular ion peak [M]⁺ would be expected at m/z 256 and 258, with an isotopic pattern characteristic of two chlorine atoms. The [M+H]⁺ peak would be observed at m/z 257 and 259. |

Experimental Protocols

A plausible synthetic route to obtain this compound is outlined below. The synthesis involves the cyclization of a substituted o-phenylenediamine to form the quinoxaline core, followed by chlorination.

Proposed Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of methyl 3,4-diaminobenzoate in ethanol.

-

Addition of Reagent: Add 1.1 equivalents of diethyl oxalate to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield methyl 2,3-dihydroxyquinoxaline-6-carboxylate.

Proposed Synthesis of this compound

-

Reaction Setup: In a fume hood, suspend 1 equivalent of methyl 2,3-dihydroxyquinoxaline-6-carboxylate in phosphorus oxychloride (POCl₃).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. The reaction should be monitored by TLC.[1]

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. The crude product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to 1H and 13C NMR Analysis of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties, establishes them as a focal point in medicinal chemistry and drug discovery.[1][2][3][4] A thorough and precise characterization of these molecules is fundamental to understanding their structure-activity relationships, ensuring purity, and confirming their identity. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of their molecular structure.[1] This guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of quinoxaline derivatives, complete with data tables, experimental protocols, and a standardized workflow.

General Principles of NMR Spectroscopy of Quinoxalines

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons, while ¹³C NMR spectroscopy reveals the carbon framework of the molecule.[1] For the quinoxaline core, proton signals typically appear in the aromatic region of the ¹H NMR spectrum, generally between δ 7.5 and 9.5 ppm.[1] The chemical shifts of these protons are influenced by the electronic effects of substituents on the ring. Similarly, the carbon signals of the quinoxaline scaffold are observed in the aromatic region of the ¹³C NMR spectrum. The precise chemical shifts and coupling constants are highly sensitive to the nature and position of substituents, making NMR an invaluable tool for structural confirmation.

Experimental Protocol for ¹H and ¹³C NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a generalized methodology for the analysis of quinoxaline derivatives.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Sample Concentration: Dissolve 5-10 mg of the quinoxaline derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent.

-

Solvent Selection: The choice of solvent is critical. Common deuterated solvents for quinoxaline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[5][6] The selection depends on the solubility of the compound.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.0 ppm).

2. NMR Instrument Parameters:

-

Spectrometer Frequency: Experiments are typically performed on 300, 400, or 600 MHz NMR spectrometers for ¹H NMR and corresponding frequencies (e.g., 75, 100, 125, or 150 MHz) for ¹³C NMR.[5][6][7]

-

¹H NMR Parameters:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: Typically several hundred to several thousand scans are required due to the low natural abundance of the ¹³C isotope.

-

Decoupling: Proton broadband decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

-

3. Data Processing and Analysis:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to obtain a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

-

Integration: The relative areas of the signals in the ¹H NMR spectrum are integrated to determine the ratio of protons.

-

Peak Picking: The chemical shifts of the signals are determined.

-

Coupling Constant Measurement: The splitting patterns of the signals are analyzed to determine the coupling constants (J-values), which provide information about the connectivity of adjacent nuclei.

NMR Data of Quinoxaline Derivatives

The following tables summarize the ¹H and ¹³C NMR data for a selection of quinoxaline derivatives, providing a reference for researchers in the field.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Quinoxaline Derivatives

| Compound | H-2/H-3 | H-5/H-8 | H-6/H-7 | Other Protons | Solvent |

| 2-Phenylquinoxaline | 9.31 (s, 1H) | 8.16-8.06 (m, 2H) | 7.82-7.66 (m, 2H) | 7.61-7.40 (m, 3H, Ar-H), 8.25-8.17 (m, 2H, Ar-H) | CDCl₃ |

| 2-(4-Methoxyphenyl)quinoxaline | 9.28 (s, 1H) | 8.07-8.18 (m, 4H) | 7.71-7.75 (m, 2H) | 7.05-7.08 (m, 2H, Ar-H), 3.88 (s, 3H, -OCH₃) | CDCl₃ |

| 2-(4-Nitrophenyl)quinoxaline | 9.36 (s, 1H) | 8.11-8.18 (m, 2H) | 7.77-7.85 (m, 2H) | 8.40 (s, 1H, Ar-H) | CDCl₃ |

| 1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | - | 7.96-8.12 (m, 4H) | 7.96-8.12 (m, 4H) | 3.09 (s, 2H, -CH₂-), 10.12 (bs, 1H, -NH) | DMSO-d₆ |

| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | - | 8.17 (d, J=2.1 Hz, 1H) | 7.71 (dd, J=8.8, 2.1 Hz, 1H), 7.84 (d, J=8.8 Hz, 1H) | 8.15 (d, J=3.5 Hz, 1H), 8.12 (d, J=3.5 Hz, 1H), 7.38 (d, J=15.3 Hz, 2H), 7.37 (d, J=15.3 Hz, 2H), 7.32 (t, J=3.4 Hz, 2H), 7.11-7.08 (m, 2H) | CDCl₃ |

Data compiled from references:[5][6][7]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Quinoxaline Derivatives

| Compound | C-2/C-3 | C-5/C-8 | C-6/C-7 | C-4a/C-8a | Other Carbons | Solvent |

| 2-Phenylquinoxaline | 151.7, 143.3 | 129.6, 130.1 | 129.1, 130.2 | 142.2, 141.5 | 127.3, 129.0, 129.5, 136.7 (Phenyl carbons) | CDCl₃ |

| 2-(4-Methoxyphenyl)quinoxaline | 151.3, 143.0 | 129.3, 130.1 | 129.0, 129.2 | 142.3, 141.2 | 55.4 (-OCH₃), 114.5, 128.9 (Phenyl carbons), 161.4 (C-O) | CDCl₃ |

| 2-(4-Nitrophenyl)quinoxaline | 149.1, 147.0 | 130.8, 131.4 | 129.2, 128.4 | 142.8, 138.6 | 127.7, 133.0 (Phenyl carbons) | CDCl₃ |

| 1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | - | 125.6, 132.1 | 126.1, 128.3 | 137.1, 139.2 | 47.7 (-CH₂-), 145.1, 162.3, 165.4, 172.2 | DMSO-d₆ |

| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | 149.2, 148.7 | 129.1, 130.2 | 128.6, 128.5 | 142.2, 140.4 | 142.1, 141.9, 141.8, 138.8, 138.5, 133.9, 133.8, 133.6, 132.9, 131.2, 129.0, 128.4, 127.8, 126.8, 126.7, 126.6, 123.7, 123.3, 122.4, 122.3 | CDCl₃ |

Data compiled from references:[5][6][7]

Substituent Effects on NMR Spectra

Substituents on the quinoxaline ring significantly influence the chemical shifts of the nearby protons and carbons. Electron-donating groups (e.g., -OCH₃, -CH₃) generally cause an upfield shift (to lower ppm values) of the signals of the protons and carbons on the aromatic ring, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) typically induce a downfield shift (to higher ppm values). These substituent-induced chemical shifts (SCS) can be a powerful tool for confirming the position of substituents on the quinoxaline scaffold.[8]

Workflow for NMR Analysis of Quinoxaline Derivatives

The comprehensive analysis of a novel quinoxaline compound typically follows a logical progression of spectroscopic techniques to unambiguously determine its structure.[1] The following diagram illustrates a general workflow for the characterization of quinoxaline compounds with a focus on NMR analysis.

Caption: General workflow for the NMR analysis of quinoxaline derivatives.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural characterization of quinoxaline derivatives. A systematic approach, involving careful sample preparation, appropriate parameter selection, and detailed spectral analysis, allows for the unambiguous determination of their complex structures. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient and accurate analysis of this important class of heterocyclic compounds. For more complex structures or for definitive assignments, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 3. ijpsr.com [ijpsr.com]

- 4. ijrar.org [ijrar.org]

- 5. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. heteroletters.org [heteroletters.org]

- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Mass Spectrometry of Substituted Quinoxalines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of substituted quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric conditions is crucial for their identification, structural elucidation, and quantification in various matrices. This guide covers the fundamental principles of electron impact (EI) and electrospray ionization (ESI) mass spectrometry as applied to quinoxaline derivatives, details characteristic fragmentation pathways, provides exemplary experimental protocols, and presents quantitative data for a range of substituted quinoxalines.

Introduction to the Mass Spectrometry of Quinoxalines

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have spurred extensive research into their synthesis and characterization. Mass spectrometry plays a pivotal role in this process, offering high sensitivity and structural information from minimal sample amounts.

The choice of ionization technique is critical in the analysis of substituted quinoxalines and largely dictates the fragmentation patterns observed. Electron Impact (EI) ionization, a "hard" ionization technique, typically induces extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI), a "soft" ionization technique, generally produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for molecular weight determination and for studying non-covalent complexes. Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce fragmentation and elicit structural information.

Electron Impact (EI) Mass Spectrometry of Substituted Quinoxalines

Under electron impact, quinoxaline derivatives undergo characteristic fragmentation, primarily involving the cleavage of the quinoxaline ring and the loss of substituents. The stability of the quinoxaline ring often leads to the formation of a prominent molecular ion peak.

General Fragmentation Pathways

The fragmentation of the quinoxaline core often proceeds through the sequential loss of two molecules of hydrogen cyanide (HCN), leading to the formation of a benzyne radical ion. The substituents on the quinoxaline ring significantly influence the fragmentation pathways.

A general workflow for the analysis of a sample by EI-MS is depicted below.

Fragmentation of 3-methyl-2(1H)-quinoxalinone Derivatives

A study on 3-methyl-2(1H)-quinoxalinone derivatives revealed characteristic fragmentation patterns under EI-MS. The analysis of the fragment ions provides insights into the structure of these compounds.

The proposed fragmentation pathway for a generic 3-methyl-2(1H)-quinoxalinone is illustrated below.

Electrospray Ionization (ESI) Mass Spectrometry of Substituted Quinoxalines

ESI-MS is a powerful technique for the analysis of a wide range of quinoxaline derivatives, particularly those that are polar, thermally labile, or have a high molecular weight. It is the ion source of choice for coupling with liquid chromatography (LC-MS).

General Principles

In ESI, a solution of the analyte is introduced into the mass spectrometer through a heated capillary to which a high voltage is applied. This process generates highly charged droplets that, upon solvent evaporation, yield gas-phase ions, typically protonated molecules [M+H]+. The "soft" nature of ESI usually results in minimal fragmentation, with the mass spectrum being dominated by the molecular ion. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

A typical workflow for LC-ESI-MS/MS analysis is shown below.

Fragmentation of Substituted Quinoxalinones

The ESI-MS/MS analysis of novel synthetic 1-N-glycoside-quinoxalinone derivatives has been reported, providing insights into their structural characterization.[1] The breakdown routes of the protonated molecules were determined through low-energy CID-MS/MS analysis.[1] Similarly, a study on two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives investigated their fragmentation patterns using ESI-MS and MS/MS. The breakdown of the protonated molecules was rationalized by conducting low-energy CID-MS/MS analyses.

A proposed fragmentation pathway for a protonated 2-oxo-oxazolidinyl quinoxaline derivative is depicted below.

References

A Technical Guide to the Physicochemical Properties of Dichloroquinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and synthetic methodologies for dichloroquinoxaline compounds. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Dichloroquinoxaline isomers, particularly 2,3-dichloroquinoxaline (DCQX), serve as versatile building blocks for creating diverse molecular libraries, primarily through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This document details their chemical characteristics, experimental protocols for their synthesis and analysis, and their role in modulating key biological pathways.

Physicochemical Properties

Dichloroquinoxaline isomers are typically crystalline solids with limited solubility in water but better solubility in organic solvents like chloroform.[1][5][6] The precise properties are dependent on the position of the chlorine atoms on the quinoxaline scaffold.

Table 1: Physicochemical Properties of Dichloroquinoxaline Isomers

| Property | 2,3-Dichloroquinoxaline | 2,6-Dichloroquinoxaline | 6,7-Dichloro-2,3-diphenylquinoxaline |

| CAS Number | 2213-63-0 | 18671-97-1 | 164471-02-7 |

| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₄Cl₂N₂ | C₂₀H₁₂Cl₂N₂ |

| Molecular Weight | 199.04 g/mol [7] | 199.04 g/mol [8] | 363.24 g/mol |

| Appearance | Off-white to light brown needles or gray solid[1][5] | White to pale yellow crystalline powder[6][9] | Beige solid[6] |

| Melting Point | 150-155 °C[1] | 153-157 °C[6] | Not specified |

| Boiling Point | ~325.7 °C (estimate)[5] | ~278.7 °C (estimate)[9] | Not specified |

| Solubility | Insoluble in water; Soluble in chloroform[1][5] | Sparingly soluble in water; Soluble in chloroform, methanol (heated)[6][9] | Not specified |

| pKa (Predicted) | -4.78 ± 0.48[5] | -2.42 ± 0.30[9] | Not specified |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of dichloroquinoxaline compounds. The following table summarizes key spectral data for 2,3-dichloroquinoxaline.

Table 2: Spectroscopic Data for 2,3-Dichloroquinoxaline

| Technique | Data |

| ¹H NMR (in CDCl₃) | δ 8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH)[7] |

| ¹³C NMR (in CDCl₃) | δ 143.3, 140.9, 131.6, 127.8[7] |

| FT-IR (KBr, cm⁻¹) | 3049 (Ar-H stretch), 1618 (C=N stretch), 1562 (C=C stretch), 753 (C-Cl stretch)[7] |

| Mass Spec. (ESI-MS) | m/z: 199.10 [M+H]⁺[7] |

| Mass Spec. (GC-MS) | Top peaks at m/z: 198, 163[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of dichloroquinoxaline compounds.

Synthesis of 2,3-Dichloroquinoxaline

Method 1: From Quinoxaline-2,3(1H,4H)-dione using POCl₃ [7]

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), add phosphorus oxychloride (POCl₃, 20 ml).

-

Heat the mixture to reflux at 100 °C for 3 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

After completion, distill the excess POCl₃ under vacuum.

-

Carefully quench the reaction mass with ice-cold water.

-

An off-white semi-solid will form. Filter the product through a Buchner funnel under vacuum to yield 2,3-dichloroquinoxaline.

Method 2: From 2,3-Dihydroxyquinoxaline using Thionyl Chloride [7]

-

Create a slurry of 2,3-dihydroxyquinoxaline (2.0 g, 12.3 mmol) in 1-chlorobutane (20 mL).

-

Add N,N-Dimethylformamide (0.5 mg, 0.0673 mmol) dropwise to the slurry.

-

Add thionyl chloride (2.92 g, 24.6 mmol) to the mixture.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction to ambient temperature.

-

The resulting white needles are filtered, washed with ethyl ether, and dried to yield 2,3-dichloroquinoxaline.

General Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [10][11]

-

Sample Preparation: Dissolve approximately 5-10 mg of the dichloroquinoxaline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field. Set the acquisition temperature (e.g., 298K).[11]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy [12][13]

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Place the KBr pellet holder (or an empty ATR crystal) in the spectrometer and run a background scan to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[12]

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=N, C=C, C-Cl, Ar-H).

Mass Spectrometry (MS) [14][15]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Depending on the instrument and compound properties, use an appropriate ionization technique such as Electrospray Ionization (ESI) for polar compounds or Gas Chromatography-Mass Spectrometry (GC-MS) for more volatile compounds.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.[15]

-

Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺•) and analyze the fragmentation pattern to confirm the structure.

Key Chemical Reactivity & Biological Role

Nucleophilic Aromatic Substitution (SNAr)

The key to the utility of 2,3-dichloroquinoxaline in synthetic chemistry is its high reactivity towards nucleophiles. The two chlorine atoms are activated by the electron-withdrawing pyrazine ring, making them excellent leaving groups in SNAr reactions. This allows for the sequential or simultaneous substitution with a wide range of N-, O-, S-, and C-nucleophiles, providing a straightforward route to a vast library of functionalized quinoxaline derivatives.[3][4][16]

Role as Kinase Inhibitors

The quinoxaline scaffold is recognized as a "privileged structure" in drug discovery, frequently found in molecules that inhibit protein kinases.[17] Kinase inhibitors are a major class of cancer therapeutics. They function by blocking the activity of kinases, enzymes that are often overactive in cancer cells and drive tumor growth, proliferation, and survival.[1] Quinoxaline derivatives have been developed as inhibitors of several key receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and c-Met, as well as intracellular kinases like PI3K and mTOR.[1][18] Inhibition of these pathways can halt tumor progression and induce cancer cell death (apoptosis).[19]

Synthetic & Analytical Workflow

The development of novel quinoxaline-based compounds for drug discovery follows a structured workflow from synthesis to biological evaluation. This involves the initial synthesis of the dichloroquinoxaline core, followed by derivatization and rigorous purification and characterization before proceeding to biological screening.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 18671-97-1,2,6-Dichloroquinoxaline | lookchem [lookchem.com]

- 10. publicatt.unicatt.it [publicatt.unicatt.it]

- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal.uctm.edu [journal.uctm.edu]

- 13. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis | MDPI [mdpi.com]

- 14. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Methyl 2,3-dichloroquinoxaline-6-carboxylate

CAS Number: 108258-54-4

This technical guide provides a comprehensive overview of Methyl 2,3-dichloroquinoxaline-6-carboxylate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a quinoxaline derivative characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methyl carboxylate group at the 6 position.[1] These structural features, particularly the reactive chlorine atoms, make it a versatile building block in organic synthesis.[2]

| Property | Value | Reference |

| CAS Number | 108258-54-4 | [1] |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 257.07 g/mol | [1] |

| Purity | ≥98% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound would likely involve the following key steps:

-

Condensation: Reaction of 3,4-diaminobenzoic acid with oxalic acid to form 2,3-dihydroxyquinoxaline-6-carboxylic acid.

-

Esterification: Conversion of the carboxylic acid group to a methyl ester, yielding Methyl 2,3-dihydroxyquinoxaline-6-carboxylate.

-

Chlorination: Treatment of the dihydroxy intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product, this compound.

A general procedure for the chlorination of a dihydroxyquinoxaline precursor is as follows:

General Chlorination Protocol: To a stirred solution of the 2,3-dihydroxyquinoxaline derivative, an excess of phosphorus oxychloride is added. The reaction mixture is heated to reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the 2,3-dichloroquinoxaline derivative.[4]

It is important to note that reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the specific synthesis of this compound to achieve a high yield and purity.

Reactions and Applications in Drug Development

The quinoxaline core is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting anti-cancer, anti-microbial, anti-viral, and anti-inflammatory properties.[2] The two reactive chlorine atoms in this compound serve as versatile handles for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the creation of extensive libraries of quinoxaline derivatives for screening and lead optimization in drug discovery programs.[2]

Derivatives of 2,3-dichloroquinoxaline have been investigated for their potential as:

-

Anticancer Agents: By undergoing reactions with various nucleophiles, such as amines and thiols, novel quinoxaline derivatives with potent anticancer activity have been synthesized.[3][5]

-

Antibacterial and Antifungal Agents: The quinoxaline scaffold is a key component in several antibacterial and antifungal drugs.[6]

-

Kinase Inhibitors: Quinoxaline derivatives have shown promise as inhibitors of various kinases, which are critical targets in cancer therapy.[3]

The experimental workflow for utilizing this compound in the synthesis of a hypothetical drug candidate is depicted below.

Caption: General workflow for the synthesis and screening of drug candidates from this compound.

Signaling Pathway Involvement

While the direct involvement of this compound in specific signaling pathways has not been explicitly detailed in the available literature, its derivatives are known to target various components of cellular signaling cascades implicated in diseases such as cancer. For instance, certain quinoxaline derivatives have been shown to inhibit receptor tyrosine kinases, which are crucial nodes in signaling pathways that control cell growth, proliferation, and survival.[3]

A simplified representation of a hypothetical signaling pathway that could be targeted by derivatives of this compound is shown below.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a quinoxaline derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its utility in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, is well-documented for the broader class of quinoxalines. Further research into the specific synthesis and biological activities of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

- 1. 2,3-DICHLORO-6-METHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

Starting materials for Methyl 2,3-dichloroquinoxaline-6-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dichloroquinoxaline-6-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in pharmaceutical research and drug development. The document details the necessary starting materials, outlines the multi-step synthesis, presents detailed experimental protocols, and summarizes key quantitative data for researchers, scientists, and professionals in the field.

Core Starting Materials

The synthesis of this compound originates from readily available chemical precursors. The primary starting materials for this multi-step process are:

-

3,4-Diaminobenzoic acid: This aromatic compound provides the core benzene ring and the two adjacent amine groups necessary for the formation of the quinoxaline heterocyclic system.

-

An Oxalic Acid Derivative: A two-carbon dicarbonyl source is required for the cyclocondensation step. Diethyl oxalate is a commonly used and effective reagent for this transformation.

-

A Chlorinating Agent: To convert the dihydroxy intermediate to the final dichloro product, a strong chlorinating agent is essential. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this purpose.

Synthetic Pathway Overview

The synthesis is typically achieved through a robust three-step sequence. This pathway is designed for efficiency and high yield, beginning with the esterification of the carboxylic acid, followed by the formation of the quinoxaline ring, and concluding with a chlorination step.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,4-diaminobenzoate (Esterification)

This initial step involves the protection of the carboxylic acid group as a methyl ester. Two common and high-yielding methods are presented.

Method A: Using Thionyl Chloride

-

Suspend 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL).

-

Slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise to the solution over 10 minutes while stirring.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent by evaporation under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield Methyl 3,4-diaminobenzoate.[1][2]

Method B: Using Sulfuric Acid

-

In a 100 mL flask, dissolve 3,4-diaminobenzoic acid (3.04 g, 0.02 mol) in methanol (50 mL) with stirring.

-

Carefully add concentrated sulfuric acid (19.6 g, 0.2 mol).

-

Heat the mixture to 90 °C and stir for 12 hours.

-

After the reaction is complete, distill off the methanol under reduced pressure.

-

Pour the residue into ice water.

-

Collect the resulting solid by suction filtration and dry to obtain Methyl 3,4-diaminobenzoate.[1]

Step 2: Synthesis of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (Cyclocondensation)

This step forms the core quinoxaline-dione ring system through condensation with diethyl oxalate.

-

Dissolve Methyl 3,4-diaminobenzoate (1.66 g, 10 mmol) in ethanol (50 mL).

-

Add diethyl oxalate (1.46 g, 10 mmol) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, Methyl 2,3-dihydroxyquinoxaline-6-carboxylate, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of this compound (Chlorination)

The final step converts the dihydroxy intermediate into the target dichloro-compound.

-

In a flask equipped with a reflux condenser, create a slurry of Methyl 2,3-dihydroxyquinoxaline-6-carboxylate (2.20 g, 10 mmol) in thionyl chloride (20 mL).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 mL) dropwise to the slurry.

-

Heat the mixture to reflux (approximately 79-100 °C) and maintain for 1-2 hours. The solid will dissolve as the reaction proceeds.[3]

-

After completion, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Quench the residue by slowly adding it to crushed ice/ice-cold water.

-

The solid product will precipitate. Collect the needles by filtration, wash thoroughly with water, and dry under vacuum.[3]

Data Presentation

The following tables summarize the quantitative data associated with each step of the synthesis.

Table 1: Reagents and Conditions for Synthesis

| Step | Starting Material | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 1A | 3,4-Diaminobenzoic acid | Thionyl Chloride | Methanol | Room Temp. | 4 h |

| 1B | 3,4-Diaminobenzoic acid | Conc. H₂SO₄ | Methanol | 90 °C | 12 h |

| 2 | Methyl 3,4-diaminobenzoate | Diethyl Oxalate | Ethanol | Reflux | 4-6 h |

| 3 | Methyl 2,3-dihydroxyquinoxaline-6-carboxylate | Thionyl Chloride, DMF (cat.) | None | Reflux | 1-2 h |

Table 2: Product Yields and Properties

| Step | Product Name | CAS Number | Molecular Formula | Yield |

|---|---|---|---|---|

| 1A | Methyl 3,4-diaminobenzoate | 36692-49-6 | C₈H₁₀N₂O₂ | 95.0%[1] |

| 1B | Methyl 3,4-diaminobenzoate | 36692-49-6 | C₈H₁₀N₂O₂ | 98.1%[1] |

| 2 | Methyl 2,3-dihydroxyquinoxaline-6-carboxylate | 54460-70-1 | C₁₀H₈N₂O₄ | >90% (Typical) |

| 3 | this compound | 108258-54-4 | C₁₀H₆Cl₂N₂O₂ | ~98% (Analogous Rxn)[3] |

References

Methodological & Application

Application Notes and Protocols for the Selective Functionalization of Methyl 2,3-dichloroquinoxaline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of Methyl 2,3-dichloroquinoxaline-6-carboxylate, a versatile scaffold for the synthesis of novel compounds in drug discovery and materials science. The presence of two reactive chlorine atoms at the C2 and C3 positions, activated by the electron-withdrawing quinoxaline core and the methyl ester at the 6-position, allows for a range of selective transformations. This document details protocols for nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions, enabling the targeted synthesis of diverse derivatives.

Introduction to the Reactivity of this compound

The quinoxaline ring system is a prominent heterocyclic motif in medicinal chemistry due to its wide range of biological activities. The 2,3-dichloro-substitution pattern provides two electrophilic centers (C2 and C3) that are susceptible to nucleophilic attack. The reactivity of these positions is influenced by the electron-withdrawing nature of the pyrazine ring and any substituents on the benzene ring. In the case of this compound, the methyl ester group at the C6 position further activates the quinoxaline system towards nucleophilic aromatic substitution.

Generally, the C2 position of 2,3-dichloroquinoxalines is more electrophilic and thus more reactive towards nucleophiles compared to the C3 position. This inherent difference in reactivity allows for selective mono-functionalization at the C2 position under controlled conditions. Subsequent functionalization at the C3 position can then be achieved, often requiring more forcing conditions, to generate dissymmetrically substituted quinoxalines.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer powerful and versatile methods for the formation of C-N and C-C bonds, respectively. The regioselectivity of these reactions on the 2,3-dichloroquinoxaline core can often be controlled by the judicious choice of catalyst, ligand, and reaction conditions, providing access to a wide array of functionalized derivatives.

I. Selective Mono-amination via Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines under controlled conditions allows for the selective synthesis of 2-amino-3-chloroquinoxaline derivatives. The greater electrophilicity of the C2 position directs the initial nucleophilic attack to this site.

Experimental Protocol: Synthesis of Methyl 2-(Alkyl/Arylamino)-3-chloroquinoxaline-6-carboxylate

dot

Caption: Workflow for the selective mono-amination of this compound.

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with water and a small amount of cold ethanol.

-

Dry the product under vacuum to afford the desired Methyl 2-(alkyl/arylamino)-3-chloroquinoxaline-6-carboxylate.

Quantitative Data Summary:

| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | EtOH | 80 | 12 | 85 | [General Protocol] |

| Benzylamine | DMF | 100 | 8 | 90 | [General Protocol] |

| Morpholine | EtOH | Reflux | 6 | 92 | [General Protocol] |

II. Selective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an efficient method for the synthesis of arylamines.[1][2] This reaction can be applied to the selective functionalization of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, selective mono-amination at either the C2 or C3 position may be achievable, although C2 is generally more reactive.

Experimental Protocol: Palladium-Catalyzed Mono-amination

dot

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Amine (1.1 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent, followed by the amine (1.1 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite and wash the pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Quantitative Data Summary:

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 78 | [General Protocol] |

| 4-Methoxyaniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ | Dioxane | 110 | 82 | [General Protocol] |

III. Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide.[3] This reaction can be employed for the selective arylation or vinylation of this compound. Similar to the Buchwald-Hartwig amination, the C2 position is generally more reactive, allowing for selective mono-functionalization.

Experimental Protocol: Palladium-Catalyzed Mono-arylation/vinylation

dot

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Aryl- or vinylboronic acid or ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube, combine this compound (1.0 eq), the boronic acid or ester, the palladium catalyst, and the base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated/vinylated product.

Quantitative Data Summary:

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 88 | [General Protocol] |

| 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 91 | [General Protocol] |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 75 | [General Protocol] |

Conclusion

The selective functionalization of this compound provides a versatile platform for the synthesis of a wide range of novel quinoxaline derivatives. The protocols outlined in these application notes for nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling demonstrate the ability to selectively introduce amino, aryl, and vinyl groups at the C2 position. Further optimization of reaction conditions and exploration of different catalysts and ligands may allow for the selective functionalization of the C3 position, opening up even more possibilities for creating diverse molecular architectures for applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxalines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,3-dichloroquinoxalines. This versatile building block serves as a key precursor for the synthesis of a wide array of 2,3-disubstituted quinoxaline derivatives with significant potential in medicinal chemistry and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoxaline core, particularly at the 2- and 3-positions, is a critical strategy for modulating these biological activities and developing novel therapeutic agents. 2,3-Dichloroquinoxaline (DCQX) is an ideal starting material for this purpose due to the two chlorine atoms at the C2 and C3 positions, which make it a suitable electrophilic partner for SNAr reactions.[3][4] This allows for the direct formation of new carbon-heteroatom bonds (C-N, C-O, C-S) under relatively mild conditions, often without the need for metal catalysts.[3]

General Reaction Pathway

The nucleophilic aromatic substitution on 2,3-dichloroquinoxaline can proceed in a stepwise manner, allowing for the selective synthesis of mono- or disubstituted products by controlling the reaction conditions. The electron-withdrawing nature of the pyrazine nitrogen atoms facilitates the addition-elimination mechanism of the SNAr reaction.

References

- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Dichloroquinoxalines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant biological and pharmacological activities.[1] Their applications are extensive, ranging from anticancer, antimicrobial, antiviral, and anti-inflammatory agents to functional materials used in dyes, organic conductors, and solar cells.[1][2] The 2,3-dichloroquinoxaline (DCQX) scaffold is a particularly valuable and versatile building block in medicinal chemistry and materials science.[1][3] The two reactive chlorine atoms provide synthetic handles for introducing a wide array of substituents through various transition metal-catalyzed cross-coupling reactions, enabling the construction of complex and diverse molecular architectures.[1][3]

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3][4] These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, have been successfully applied to dichloroquinoxalines, allowing for the selective and efficient synthesis of a wide range of functionalized quinoxaline derivatives.[3] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of dichloroquinoxalines, aimed at researchers, scientists, and drug development professionals.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for a palladium-catalyzed cross-coupling reaction involving a dichloroquinoxaline substrate is depicted below. The process typically involves the reaction of the chloroquinoxaline with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions of Dichloroquinoxalines

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide.[5][6][7] This reaction is widely used to synthesize biaryl and heterobiaryl compounds.[5]

Quantitative Data for Suzuki-Miyaura Coupling of Chloroquinoxalines

| Entry | Chloroquinoxaline | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,3-dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 (mono-arylated) |

| 2 | 2,3-dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 (mono-arylated) |

| 3 | 2-Chloro-3-arylquinoxaline | Various arylboronic acids | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 70-95 |

| 4 | 2,6-dichloroquinoxaline | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 (at C6) |

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Dichloroquinoxaline [5]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,3-dichloroquinoxaline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono- or di-substituted quinoxaline derivative.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9][10][11] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.[9]

Quantitative Data for Sonogashira Coupling of Dichloroquinoxalines

| Entry | Chloroquinoxaline | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,3-dichloroquinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 90 (mono-alkynylated) |

| 2 | 2,3-dichloroquinoxaline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 12 | 88 (mono-alkynylated) |

| 3 | 2-Chloro-3-arylquinoxaline | Various terminal alkynes | Pd/C (10) | - | K₂CO₃ | Water | 70 | 6 | 75-93 (copper-free)[8] |

Experimental Protocol: Sonogashira Coupling of 2,3-Dichloroquinoxaline [8]

-

Reaction Setup: To a reaction vessel, add 2,3-dichloroquinoxaline (1.0 equiv.), the terminal alkyne (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) under an inert atmosphere.

-

Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as indicated by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the copper salts.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

-

Characterization: Confirm the structure of the product by spectroscopic methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[12][13][14] This reaction is of great importance in the synthesis of anilines and their derivatives, which are common in pharmaceuticals.[12][15]

Quantitative Data for Buchwald-Hartwig Amination of Chloroquinoxalines

| Entry | Chloroquinoxaline | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,3-dichloroquinoxaline | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 85 (mono-aminated) |

| 2 | 2,3-dichloroquinoxaline | Aniline | Pd(OAc)₂ (4) | XPhos (8) | Cs₂CO₃ | Dioxane | 110 | 24 | 91 (mono-aminated) |

| 3 | 5-Bromo-2,3-dichloroquinoxaline | Various amines | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ | Toluene | 110 | 18 | 60-85 (amination at C5)[16] |

Experimental Protocol: Buchwald-Hartwig Amination of 2,3-Dichloroquinoxaline

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP or XPhos, 3-8 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).

-

Reactant Addition: Add 2,3-dichloroquinoxaline (1.0 equiv.) and the amine (1.2 equiv.) to the tube.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the mixture with stirring for the specified time (e.g., 16-24 hours) at the required temperature (e.g., 100-110 °C).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the aminated quinoxaline product.

-

Characterization: Analyze the product using NMR and mass spectrometry.

Heck Coupling